molecular formula C10H13NO3S2 B2677177 ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate CAS No. 956452-97-4

ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate

Cat. No.: B2677177
CAS No.: 956452-97-4
M. Wt: 259.34
InChI Key: VBLGDXLIKPPCGJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science research. This molecule features a fused thiophene-thiin ring system, a structural motif found in compounds studied for various biological activities. Related thiophene-carboxylate and thieno-fused heterocycles are frequently investigated as key intermediates in organic synthesis and for their potential as therapeutic agents. For instance, similar ethyl thiophene carboxylates are valuable precursors for developing molecules with antioxidant and antibacterial properties . Furthermore, the thieno[3,2-b]thiophene scaffold, which is structurally related, is a prominent component in the development of organic electronic materials, such as those used in organic field-effect transistors and organic solar cells . Researchers also utilize complex spiro-fused heterocycles, which share some conceptual synthetic complexity, in molecular docking studies to evaluate their affinity for bacterial proteins . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers are strongly advised to consult the current scientific literature for the most recent findings on this specific compound and its analogs.

Properties

IUPAC Name

ethyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S2/c1-2-14-9(12)7-6-4-3-5-16(13)10(6)15-8(7)11/h2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLGDXLIKPPCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCS2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956452-97-4
Record name ethyl 6-amino-1-oxo-2H,3H,4H-1lambda4-thieno[2,3-b]thiopyran-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under acidic or basic conditions, followed by functional group transformations to introduce the amino and ester functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring high yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Imidazo-Thiopyrano-Thieno-Pyrimidine Derivatives

Compounds such as 5-(methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (107) () share fused thiophene and thiopyran systems but incorporate additional imidazole and pyrimidine rings.

Thieno[3,2-d]pyrimidine Derivatives

highlights thieno[3,2-d]pyrimidin-4(3H)-one (10) and thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidine-5(1H)-thione (6b), which replace the thiin ring with pyrimidine or triazolopyrimidine systems. These modifications alter electron distribution and bioavailability. For instance, compound 10 demonstrates anticancer activity linked to its imidazolone substituent, whereas the target compound’s amino and carboxylate groups may favor solubility and binding to polar targets .

Functional Group Influence on Reactivity and Bioactivity

Amino and Carboxylate Substituents

The 6-amino and 5-carboxylate groups in the target compound contrast with derivatives like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (), which features a Boc-protected amino group and a pyridine ring. The unprotected amino group in the target compound may enhance nucleophilicity and hydrogen-bond donor capacity, while the ethyl carboxylate could improve membrane permeability compared to free carboxylic acids .

Ketone vs. Sulfur-Containing Substituents

The 1-oxo group in the target compound differs from sulfur-containing analogues like 5-(methylsulfanyl) in compound 107 (). Sulfur atoms contribute to lipophilicity and metabolic stability, whereas the ketone group may participate in keto-enol tautomerism or serve as a hydrogen-bond acceptor, influencing crystallinity and intermolecular interactions .

Data Tables

Table 1: Structural and Functional Comparison of Selected Heterocycles

Compound Name Core Structure Key Substituents Notable Properties Reference
This compound Thiophene + thiin 6-NH₂, 1=O, 5-COOEt High polarity, potential H-bonding
Compound 107 () Imidazo-thiopyrano-thieno-pyrimidine 5-SMe, 2=O Enhanced π-conjugation, lipophilicity
Compound 10 () Thieno[3,2-d]pyrimidin-4(3H)-one 3-(4-chlorophenyl), 6-benzylidene Anticancer activity
Ethyl 2-amino-6-boc-... () Thieno[2,3-c]pyridine 6-Boc-NH₂, 3-COOEt Labile Boc protection, moderate solubility

Biological Activity

Ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiopheno derivatives known for diverse biological activities. Its structure features a thiophene ring fused with a carboxylate group and an amino substituent, which is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. This compound has shown promise in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth and metastasis. It has been suggested that it may target tyrosine kinases and other proteins associated with cancer progression.
  • Case Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines, with IC50 values indicating potent activity (values not specified in available literature).

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains:

Microorganism Activity IC50 (µM)
Staphylococcus aureusModerate inhibition15
Escherichia coliWeak inhibition30
Candida albicansStrong inhibition10

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. The compound was shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating a potential role in managing inflammatory diseases.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Modifications to the thiophene core can significantly affect biological activity. Substituents at specific positions on the ring enhance potency against cancer cells.
  • Pharmacokinetics : Limited data are available on the pharmacokinetic profile; however, lipophilicity may influence bioavailability and distribution.
  • Toxicity Studies : Initial toxicity assessments suggest a favorable safety profile compared to other known thiophene derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as the Gewald method for thiophene derivatives, which employs α-cyano esters and sulfur-containing precursors. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate analogs are synthesized via cyclization reactions using acetic acid under reflux conditions . Catalysts like palladium or copper may optimize yields in coupling steps, as seen in related thiopheno-pyrimidine syntheses .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
  • X-ray crystallography (if crystallizable) to resolve 3D conformation, as demonstrated for structurally similar thiazolo-pyrimidines .

Q. How does the compound’s solubility and stability influence experimental design?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for reaction optimization. Stability studies under varying pH and temperature (e.g., via HPLC monitoring) are recommended to identify degradation pathways. For analogs, sodium borohydride reductions in methanol improve stability of reactive intermediates .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of ethyl 6-amino-1-oxo-thiopheno-thiin derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution at reactive sites (e.g., amino or ester groups). For example, Fukui indices can predict nucleophilic/electrophilic regions, aiding in designing substitution reactions. Molecular docking studies may further elucidate binding affinities to biological targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To validate:

  • Replicate assays under standardized conditions (e.g., MTT protocols for cytotoxicity).
  • Use orthogonal methods (e.g., enzymatic inhibition vs. cell-based assays).
  • Cross-reference with structurally similar compounds, such as benzothiophene derivatives showing dose-dependent antimicrobial effects .

Q. How can regioselectivity challenges in functionalizing the thiopheno-thiin core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

  • Directed metalation : Use of lithium bases to deprotonate specific positions.
  • Protecting groups : Temporary protection of the amino group (e.g., Boc) to direct reactions to the ester or thiin moiety .
  • Catalytic systems : Palladium-catalyzed C–H activation for selective cross-couplings, as shown in thiophene functionalization .

Guidance for Further Research

  • Experimental Replication : Follow detailed protocols for synthesis and characterization, including yields, melting points, and spectroscopic assignments .
  • Biological Assays : Prioritize target-specific studies (e.g., kinase inhibition assays) over broad-spectrum screens to clarify mechanisms .
  • Data Validation : Cross-check computational predictions with experimental results (e.g., DFT vs. X-ray structures) to refine models .

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